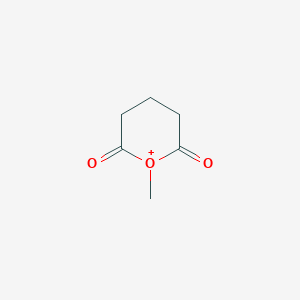
1-Methyl-2,6-dioxooxan-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2,6-dioxooxan-1-ium is a chemical compound known for its unique structure and reactivity It belongs to the class of oxonium ions, which are positively charged oxygen-containing species
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2,6-dioxooxan-1-ium typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the oxidation of 1-methyl-2,6-dioxooxane using strong oxidizing agents such as hydrogen peroxide or peracids. The reaction is usually carried out in an acidic medium to facilitate the formation of the oxonium ion.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-2,6-dioxooxan-1-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state species.
Reduction: It can be reduced to form the corresponding alcohol or other reduced forms.
Substitution: The oxonium ion can participate in nucleophilic substitution reactions, where nucleophiles replace the oxonium group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like hydrogen peroxide or peracids in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like halides, amines, or thiols under mild to moderate conditions.
Major Products Formed
Oxidation: Higher oxidation state oxonium ions or related species.
Reduction: Alcohols or other reduced derivatives.
Substitution: Substituted oxonium ions with various functional groups.
Aplicaciones Científicas De Investigación
1-Methyl-2,6-dioxooxan-1-ium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2,6-dioxooxan-1-ium involves its interaction with molecular targets through its oxonium ion center. The positively charged oxygen atom can act as an electrophile, facilitating reactions with nucleophiles. This interaction can lead to the formation of new chemical bonds and the transformation of substrates. The compound’s reactivity is influenced by its electronic structure and the presence of substituents.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-2,6-dioxooxane: A related compound with a similar structure but lacking the oxonium ion.
1-Methyl-2,6-dioxooxonium: Another oxonium ion with different substituents.
Uniqueness
1-Methyl-2,6-dioxooxan-1-ium is unique due to its specific oxonium ion structure, which imparts distinct reactivity and properties
Propiedades
Número CAS |
113020-77-2 |
|---|---|
Fórmula molecular |
C6H9O3+ |
Peso molecular |
129.13 g/mol |
Nombre IUPAC |
1-methyloxan-1-ium-2,6-dione |
InChI |
InChI=1S/C6H9O3/c1-9-5(7)3-2-4-6(9)8/h2-4H2,1H3/q+1 |
Clave InChI |
IGGZZXMUNHXYMG-UHFFFAOYSA-N |
SMILES canónico |
C[O+]1C(=O)CCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




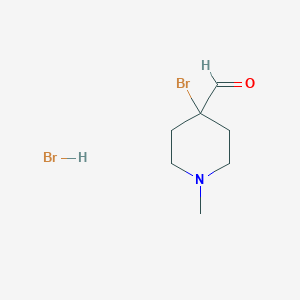
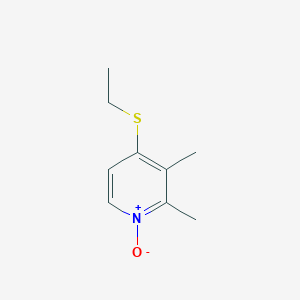
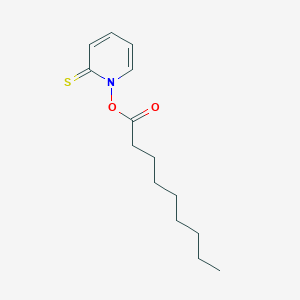

![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,9-dicarboxylic acid](/img/structure/B14316846.png)
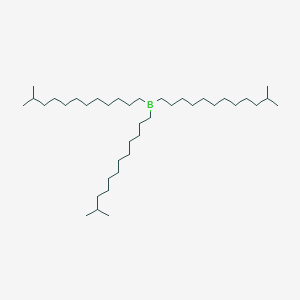

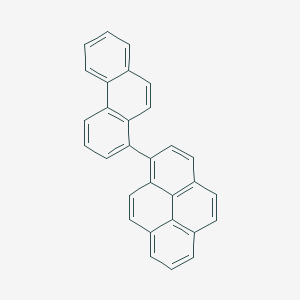
![2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro-](/img/structure/B14316861.png)
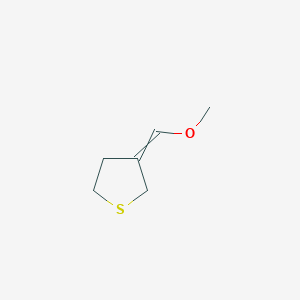

![1-Methylidenespiro[4.5]decan-2-one](/img/structure/B14316878.png)
